Capri Blue

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1787-57-1 |

|---|---|

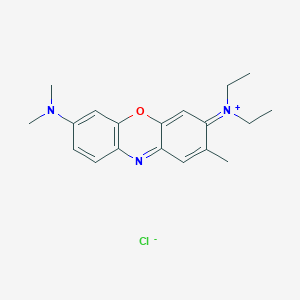

Molecular Formula |

C19H24ClN3O |

Molecular Weight |

345.9 g/mol |

IUPAC Name |

[7-(dimethylamino)-2-methylphenoxazin-3-ylidene]-diethylazanium;chloride |

InChI |

InChI=1S/C19H24N3O.ClH/c1-6-22(7-2)17-12-19-16(10-13(17)3)20-15-9-8-14(21(4)5)11-18(15)23-19;/h8-12H,6-7H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

QQOPAWAPLFHEEP-UHFFFAOYSA-M |

SMILES |

CC[N+](=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(C)C)C=C1C)CC.[Cl-] |

Canonical SMILES |

CC[N+](=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(C)C)C=C1C)CC.[Cl-] |

Other CAS No. |

1787-57-1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Capri Blue GN

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of Capri Blue GN, a synthetic cationic dye. The information is curated for professionals in research and development who require detailed chemical data.

Chemical Identity and Structure

This compound GN is a synthetic dye belonging to the phenoxazinium family of compounds.[1] Its core structure is a tricyclic system composed of two benzene rings fused to an oxazine ring.[1] The molecule's distinct blue color and cationic nature are attributed to the extended π-system across the phenoxazinium core and the presence of two dimethylamino functional groups at positions 3 and 7.[1]

The systematic IUPAC name for this compound GN is [7-(dimethylamino)phenoxazin-3-ylidene]-dimethylazanium.[1][2] The positive charge is delocalized across the conjugated framework of the molecule.[1]

Physicochemical Properties

A summary of the key chemical identifiers and properties of this compound GN is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 52886-80-3 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₈N₃O⁺ | [1][2][3][4] |

| Molecular Weight | 268.33 g/mol | [1][2] |

| IUPAC Name | [7-(dimethylamino)phenoxazin-3-ylidene]-dimethylazanium | [1][2] |

| SMILES | CN(C)C1=CC2=C(C=C1)N=C3C=CC(=--INVALID-LINK--C)C=C3O2 | [1][2] |

| Synonyms | 3,7-dimethylaminophenoxazonium, 3,7-dimethylaminophenoxazonium nitrate, capriblue GN | [1] |

Synthesis Pathway

The synthesis of this compound GN typically involves the condensation of nitrosodimethylaniline with dimethyl-m-amidocresol.[5] This reaction forms the core phenoxazinium structure. A generalized workflow for this type of synthesis is outlined below.

Caption: Generalized synthesis pathway for this compound GN.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and characterization of this compound GN are not extensively available in publicly accessible literature. However, the general synthesis involves a condensation reaction between appropriate aromatic amines and aldehydes or phenols.[1][5]

General Synthesis Outline:

-

Starting Materials: The synthesis typically begins with nitrosodimethylaniline and dimethyl-m-amidocresol.[5]

-

Condensation: These starting materials undergo a condensation reaction to form an intermediate compound.[1]

-

Oxidation: The intermediate is then oxidized to yield the final this compound GN dye.

For characterization, standard analytical techniques such as UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry would be employed to confirm the structure and purity of the synthesized compound.

Applications in Research

This compound GN is primarily used as a biological stain in microscopy and histology.[1] Its cationic nature facilitates binding to negatively charged cellular components like nucleic acids and proteins, providing sharp contrast for visualization.[1] Its metachromatic properties, although limited, allow it to stain different tissue components in varying colors.[1] These characteristics make it a valuable tool in biological research and diagnostics.

References

- 1. Buy Capriblue GN | 52886-80-3 [smolecule.com]

- 2. capriblue GN | C16H18N3O+ | CID 162133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. capriblue GN | 52886-80-3 [chemicalbook.com]

- 4. capriblue GN | 52886-80-3 [amp.chemicalbook.com]

- 5. Coloriasto: The Chemistry of Dyestuff. Dyestuffs. XXII. Azine, Oxazine and Thiazine Dyestuffs. [coloriasto.blogspot.com]

Capri Blue Dye: A Technical Guide to its Mechanism of Action in Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capri Blue is a synthetic, basic dye belonging to the oxazine class of phenoxazin derivatives.[1][2] Its primary application in biological research is as a supravital stain, a method used to examine living cells that have been removed from an organism.[3] Unlike vital stains that are excluded by living cells, supravital stains penetrate the cell membrane of live cells to stain specific intracellular components.[3][4] this compound is particularly effective for the identification and enumeration of reticulocytes (immature erythrocytes) in peripheral blood smears, making it a valuable tool for assessing erythropoietic activity and evaluating certain types of anemia.[3][5] This guide provides an in-depth analysis of the chemical properties, mechanism of action, and experimental protocols associated with this compound staining.

Core Staining Mechanism

The staining action of this compound is fundamentally a chemical interaction between the cationic dye molecule and anionic intracellular components. As a supravital stain, it is applied to fresh, unfixed cells, allowing the dye to interact with structures in their near-native state.[3][6]

The primary mechanism involves the following steps:

-

Cellular Penetration : Being a small, membrane-permeable molecule, this compound enters living, immature red blood cells without requiring cell fixation or membrane permeabilization.

-

Binding to Ribosomal RNA (rRNA) : Reticulocytes are characterized by the presence of residual ribosomal RNA (rRNA), a remnant of the protein-synthesizing machinery from their precursor stage.[5][7] The cationic nature of the this compound dye facilitates a strong electrostatic interaction with the anionic phosphate backbone of this rRNA.

-

Precipitation and Visualization : The binding of this compound to the rRNA molecules causes them to aggregate and precipitate.[6] This process forms a visible, dark blue mesh-like network (reticulum) or distinct granules within the cytoplasm of the reticulocyte.[5][7][8] Mature erythrocytes, having lost all their RNA, do not undergo this reaction and thus remain unstained internally.[5]

This differential staining allows for the clear identification and quantification of reticulocytes against a background of mature red blood cells.

Caption: Core mechanism of this compound action in a living reticulocyte.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈N₃O⁺ | [9] |

| Molecular Weight | 268.33 g/mol | [9] |

| IUPAC Name | [7-(dimethylamino)phenoxazin-3-ylidene]-dimethylazanium | [9] |

| CAS Number | 52886-80-3 | [9] |

| Class | Oxazine Dye | [1][2] |

| Topological Polar Surface Area | 27.8 Ų | [9] |

Note: Absorption maxima (λmax) and binding affinity constants (Kd) are critical for advanced applications but are specific to experimental conditions (e.g., solvent, pH, binding substrate) and are not universally reported for this compound. For reference, similar cationic dyes like Nile Blue show distinct absorption spectra and binding affinities when interacting with polynucleotides.[10]

Experimental Protocol: Supravital Staining of Reticulocytes

The following is a generalized, yet detailed, protocol for the supravital staining of reticulocytes in peripheral blood, compiled from standard hematological procedures.[5][6][8][11]

4.1 Materials

-

Stain Solution : this compound solution (typically 1% w/v in a saline-citrate buffer).

-

Sample : Fresh whole blood anticoagulated with EDTA. Samples older than 24 hours are not recommended.[5]

-

Equipment : Small glass test tubes, pipettes, glass microscope slides, coverslips, and a light microscope with a 100x oil immersion objective.

4.2 Procedure

-

Sample Preparation : In a small test tube, combine equal volumes of the this compound staining solution and fresh, well-mixed whole blood (e.g., 3 drops of blood to 3 drops of stain).[5] Mix gently.

-

Incubation : Allow the blood-stain mixture to stand at room temperature (20-25°C) for a minimum of 15 minutes.[5] Alternatively, for faster results, incubate at 37°C for 15 minutes.[5][6] This incubation period is critical for the dye to penetrate the cells and interact with the rRNA.

-

Smear Preparation : After incubation, gently resuspend the cells. Using a pipette, place a small drop of the mixture onto a clean glass slide and prepare a thin wedge smear.

-

Drying : Allow the smear to air dry completely for at least 15 minutes.[5] Do not heat-fix. Fixation would alter the cellular structures and defeat the purpose of supravital staining.

-

Microscopic Examination : Place the slide on the microscope stage and examine under the 100x oil immersion objective. A counterstain is not recommended as it can interfere with the visualization of the reticulum.[5]

4.3 Expected Results

-

Reticulocytes : The cytoplasm will appear pale greenish-blue, containing distinct dark blue granules or a filamentous network (the reticulum).[5][8]

-

Mature Erythrocytes : Will appear as pale green or blue-green discs with no internal blue structures.[7]

-

Leukocytes : Nuclei will stain dark blue.

Caption: Standard experimental workflow for reticulocyte staining.

Logical Basis for Cellular Differentiation

The utility of this compound in a clinical and research setting is based on its ability to differentiate between developmental stages of erythrocytes based on their biochemical composition. The presence of rRNA is the key differentiator.

Caption: Logical workflow for differentiating red blood cell stages.

Conclusion

The mechanism of action for this compound dye is a direct and specific biochemical interaction. As a cationic supravital stain, it selectively binds to and precipitates the residual ribosomal RNA within living, unfixed reticulocytes. This process forms a microscopically visible blue reticulum, allowing for the unambiguous differentiation of these immature cells from mature erythrocytes. The simplicity and reliability of this mechanism make this compound and similar dyes indispensable tools in hematology for assessing the regenerative capacity of bone marrow and diagnosing various hematological disorders.

References

- 1. Coloriasto: The Chemistry of Dyestuff. Dyestuffs. XXII. Azine, Oxazine and Thiazine Dyestuffs. [coloriasto.blogspot.com]

- 2. [Staining behavior and applicability of spectrally pure Capriblue GN, Stella Blue, Oxonin and Punky Blue] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Supravital staining - Wikipedia [en.wikipedia.org]

- 4. Info [hemosurf.elearning.aum.iml.unibe.ch]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. himedialabs.com [himedialabs.com]

- 7. atlas-medical.com [atlas-medical.com]

- 8. biognost.com [biognost.com]

- 9. capriblue GN | C16H18N3O+ | CID 162133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Spectroscopic and molecular docking investigation of polynucleotides and DNA binding affinity to Nile blue dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. riccachemical.com [riccachemical.com]

Spectroscopic Properties of Phenoxazin-5-ium Chloride and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of the phenoxazinium core structure, with a focus on Phenoxazin-5-ium chloride and its derivatives. Due to the limited availability of specific data for the unsubstituted parent compound, this guide leverages data from various substituted phenoxazinium salts to provide a comprehensive understanding of their spectral characteristics. This information is crucial for researchers and professionals involved in the development of new therapeutic agents, fluorescent probes, and other advanced materials based on the phenoxazine scaffold.

Introduction to the Phenoxazinium Core

The phenoxazinium cation is a planar, heterocyclic aromatic system that forms the core of many synthetic dyes and biologically active molecules. Its extended π-conjugation is responsible for its strong absorption of visible light and, in many cases, intense fluorescence. The spectroscopic properties of phenoxazinium derivatives are highly sensitive to their substitution pattern and the surrounding environment, making them versatile chromophores and fluorophores for various applications.[1]

UV-Visible Absorption Spectroscopy

Phenoxazinium salts typically exhibit strong absorption bands in the visible region of the electromagnetic spectrum, generally ranging from 500 to 700 nm. The position of the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) are significantly influenced by the nature and position of substituents on the phenoxazine ring, as well as the polarity of the solvent.

Table 1: Representative UV-Visible Absorption Data for Phenoxazinium Derivatives

| Compound/Derivative | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| Benzo[a]phenoxazinium Chlorides | Ethanol | 630 - 650 | ~50,000 - 80,000 | [2] |

| Benzo[a]phenoxazinium Chalcogen Analogues | Ethanol with 0.1% Acetic Acid | 625 - 655 | > 50,000 | [3] |

| Cationic Phenoxazine Derivatives | Ethanol | 550 - 640 | Not Specified | [1] |

| Cationic Phenoxazine Derivatives | Water (pH ~7.4) | 560 - 630 | Not Specified | [1] |

Fluorescence Spectroscopy

Many phenoxazinium derivatives are highly fluorescent, with emission maxima typically observed in the red to near-infrared (NIR) region (600 - 750 nm). The fluorescence quantum yield (ΦF) and Stokes shift (the difference between the absorption and emission maxima) are key parameters that determine the suitability of these compounds as fluorescent probes. These properties are also sensitive to the molecular structure and the environment.

Table 2: Representative Fluorescence Emission Data for Phenoxazinium Derivatives

| Compound/Derivative | Solvent | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Stokes Shift (nm) | Reference |

| Benzo[a]phenoxazinium Chlorides | Ethanol | 650 - 680 | 0.10 - 0.30 | ~20 - 30 | [2] |

| Benzo[a]phenoxazinium Chalcogen Analogues | Ethanol | 650 - 680 | Not Specified | ~25 - 30 | [3] |

| Cationic Phenoxazine Derivatives | Ethanol | 600 - 670 | 0.01 - 0.50 | ~20 - 50 | [1] |

| Cationic Phenoxazine Derivatives | Water (pH ~7.4) | 620 - 680 | 0.01 - 0.10 | ~30 - 60 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of phenoxazinium derivatives. The chemical shifts of the protons and carbons in the aromatic rings provide detailed information about the substitution pattern and the electronic environment of the molecule.

Due to the scarcity of specific NMR data for the unsubstituted Phenoxazin-5-ium chloride, Table 3 provides expected chemical shift ranges for the core aromatic protons and carbons based on data from various phenoxazine derivatives.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for the Phenoxazinium Core

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H (Aromatic) | 6.5 - 8.5 | The exact chemical shifts are highly dependent on the substituents and their positions on the rings. Protons closer to the positively charged nitrogen and oxygen atoms are generally deshielded and appear at higher chemical shifts. |

| ¹³C (Aromatic) | 100 - 160 | Carbons directly attached to the heteroatoms (C-O and C-N) and the iminium carbon (C=N⁺) typically resonate at the lower field (higher ppm) end of the range. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of phenoxazinium salts. Electrospray ionization (ESI) is a commonly used soft ionization technique for these ionic compounds, which typically shows the molecular ion (cation) as the base peak. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.

Table 4: Expected Mass Spectrometry Data for Phenoxazin-5-ium Chloride

| Technique | Expected Ion | m/z | Notes |

| ESI-MS (Positive Mode) | [M]⁺ | 182.05 | This corresponds to the phenoxazin-5-ium cation (C₁₂H₈NO)⁺. |

| HRMS (ESI) | [M]⁺ | 182.0599 | Calculated exact mass for C₁₂H₈NO⁺. |

The fragmentation pattern in tandem MS (MS/MS) experiments can provide valuable structural information by showing the characteristic losses of small neutral molecules.

Experimental Protocols

UV-Visible Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution of the phenoxazinium salt in a suitable solvent (e.g., ethanol, methanol, or water) of known concentration (typically in the micromolar range, ~1-10 µM).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum.[4]

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 300-800 nm).[4]

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the phenoxazinium salt (typically with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects) in a fluorescence-grade solvent.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator to obtain the excitation spectrum.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (λmax) and scan the emission monochromator to record the fluorescence emission spectrum.

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., Rhodamine 6G in ethanol) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²), where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the phenoxazinium salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in a clean NMR tube. Ensure the sample is fully dissolved. For ionic compounds, DMSO-d₆ is often a good choice due to its high polarity.[5]

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. The chemical shifts are typically referenced to the residual solvent peak.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a higher sample concentration or a longer acquisition time may be necessary.

-

2D NMR (Optional): For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the phenoxazinium salt (typically ~1-10 µM) in a solvent suitable for electrospray ionization, such as methanol or acetonitrile, often with a small amount of formic acid to aid ionization.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

HRMS and MS/MS: For accurate mass determination, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap). For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Workflow and Logical Relationships

The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of a phenoxazinium compound.

References

- 1. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Properties of Benzo[a]phenoxazinium Chalcogen Analogues as Novel Broad-Spectrum Antimicrobial Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jove.com [jove.com]

- 5. organomation.com [organomation.com]

An In-depth Technical Guide to the Synthesis and Purification of Capri Blue GN

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Capri Blue GN, a cationic phenoxazinium dye with applications in biological staining. This document outlines a feasible synthetic pathway, detailed purification protocols, and a summary of relevant chemical and physical data.

Introduction

This compound GN, systematically named [7-(dimethylamino)phenoxazin-3-ylidene]-dimethylazanium, is a synthetic dye belonging to the phenoxazinium class.[1] Its cationic nature allows it to bind to negatively charged macromolecules within cells, making it a useful stain in histology.[2][3] The core structure of this compound GN consists of a planar phenoxazinium ring system substituted with two dimethylamino groups at the 3 and 7 positions, which are crucial for its chromophoric and binding properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound GN is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | [7-(dimethylamino)phenoxazin-3-ylidene]-dimethylazanium | Smolecule |

| CAS Number | 52886-80-3 | Smolecule |

| Molecular Formula | C₁₆H₁₈N₃O⁺ | Smolecule |

| Molecular Weight | 268.33 g/mol | Smolecule |

Table 1: Chemical and Physical Data for this compound GN.

Synthesis of this compound GN

The synthesis of this compound GN can be achieved through the condensation of an aromatic amine and an aldehyde, followed by oxidative cyclization. A common method involves the reaction of 3-dimethylaminophenol with 4-dimethylaminobenzaldehyde in an acidic medium, followed by treatment with an oxidizing agent to form the phenoxazinium core.

Synthesis Workflow

The overall workflow for the synthesis of this compound GN is depicted in the following diagram.

Caption: General workflow for the synthesis of this compound GN.

Experimental Protocol: Synthesis of 3,7-Bis(dimethylamino)phenoxazin-5-ium salt

This protocol is based on a general method for the synthesis of 3,7-bis(dialkylamino)phenoxazin-5-ium salts.

Materials:

-

3-Dimethylaminophenol

-

N,N-Dimethyl-4-nitrosoaniline

-

Isopropyl alcohol (90%)

-

Protic acid (e.g., Hydrochloric acid)

Procedure:

-

Dissolve equimolar amounts of 3-dimethylaminophenol and N,N-dimethyl-4-nitrosoaniline in 90% isopropyl alcohol.

-

Acidify the solution by the dropwise addition of a protic acid (e.g., concentrated HCl) while stirring.

-

Heat the reaction mixture to reflux and maintain this temperature for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The crude this compound GN will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold isopropyl alcohol.

-

Dry the crude product under vacuum.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 75-85% | Smolecule |

| Purity (after purification) | >98% | Smolecule |

Table 2: Synthesis Yield and Purity of this compound GN.

Purification of this compound GN

Purification of the crude product is essential to remove unreacted starting materials and by-products. Recrystallization is a highly effective method for purifying cationic dyes like this compound GN.

Purification Workflow

The general workflow for the purification of this compound GN by recrystallization is illustrated below.

Caption: Workflow for the purification of this compound GN.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound GN

-

Acetone

-

Deionized water

Procedure:

-

Place the crude this compound GN in an Erlenmeyer flask.

-

Add a minimal amount of a hot acetone-water mixture to the flask to dissolve the solid completely. The optimal solvent ratio should be determined empirically to ensure high solubility at elevated temperatures and low solubility at room temperature.

-

If any insoluble impurities remain, perform a hot gravity filtration to remove them.

-

Allow the filtrate to cool slowly to room temperature, undisturbed, to promote the formation of large crystals.

-

Further cooling in an ice bath can be used to maximize the yield of the purified crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of a cold acetone-water mixture to remove any remaining soluble impurities.

-

Dry the purified this compound GN crystals under vacuum.

Biological Application: Histological Staining

This compound GN is utilized as a biological stain due to its cationic nature. It binds to negatively charged components within cells, such as nucleic acids (DNA and RNA) in the nucleus and acidic mucopolysaccharides in the cytoplasm and extracellular matrix.

Staining Mechanism

The primary mechanism of staining with this compound GN involves electrostatic interactions.

References

Capri Blue (dye) discovery and history

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capri Blue GN is a synthetic cationic dye belonging to the phenoxazinium class of compounds.[1] It is characterized by a core tricyclic structure comprising two benzene rings fused to an oxazine ring, with dimethylamino groups at the 3 and 7 positions, which enhance its cationic nature.[1] This dye is utilized in various scientific and industrial applications, most notably as a biological stain in histology and microscopy, and historically in the sensitization of photographic emulsions.[1] This guide provides a comprehensive overview of the discovery, history, chemical properties, and key applications of this compound GN, with a focus on its technical aspects for a scientific audience.

History and Discovery

The precise date of discovery and the individual credited with the first synthesis of this compound GN are not well-documented in readily available literature. However, its history is intertwined with the development of synthetic dyes in the late 19th and early 20th centuries. The parent structure, phenoxazine, was first synthesized by Bernthsen in 1887, although some phenoxazine-based dyes like Meldola's blue and gallocyanine were commercially available even before this. The broader class of synthetic dyes emerged in 1856 with William Henry Perkin's discovery of mauveine from coal tar derivatives.

The unique properties of this compound GN led to its application in fields beyond textile dyeing. A notable historical application is its role in the "this compound Effect," a phenomenon observed in silver halide photography. This effect describes an increase in the blue sensitivity of a photographic emulsion at very low dye concentrations, a discovery that contributed to the understanding of spectral sensitization in photographic processes.

Chemical and Physical Properties

This compound GN, with the CAS number 52886-80-3, is chemically known as [7-(dimethylamino)phenoxazin-3-ylidene]-dimethylazanium.[1][2] Its chemical structure and properties are summarized in the tables below.

Table 1: Chemical Identification of this compound GN

| Identifier | Value |

| IUPAC Name | [7-(dimethylamino)phenoxazin-3-ylidene]-dimethylazanium[1][2] |

| Synonyms | 3,7-bis(dimethylamino)phenoxazin-5-ium chloride, Capriblue GN[1] |

| CAS Number | 52886-80-3[1][2] |

| Molecular Formula | C₁₆H₁₈N₃O⁺[1][2] |

| Molecular Weight | 268.33 g/mol [1][2] |

| Canonical SMILES | CN(C)C1=CC2=C(C=C1)N=C3C=CC(=--INVALID-LINK--C)C=C3O2[2] |

| InChI Key | UBCDJJVKIKCNOB-UHFFFAOYSA-N[2] |

Table 2: Photophysical and Solubility Data for this compound GN

| Property | Value |

| Absorption Maximum (λmax) | ~650 nm[1] |

| Appearance | Dark green crystalline powder |

| Solubility | Soluble in water and ethanol |

Key Applications and Experimental Protocols

This compound GN's primary applications stem from its properties as a cationic dye, enabling it to bind to anionic components in biological tissues and to interact with silver halide crystals.

Histological Staining

As a cationic dye, this compound GN binds to negatively charged molecules within cells, such as nucleic acids and proteins, making it a useful stain for visualizing cellular structures in histology.[1] It is particularly noted for providing sharp contrast in histological preparations.[1] While it exhibits some metachromatic properties, they are considered limited compared to other dyes.

-

Deparaffinization and Hydration:

-

Deparaffinize tissue sections in xylene (2 changes, 5 minutes each).

-

Hydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (3 minutes), 70% ethanol (3 minutes).

-

Rinse in distilled water.

-

-

Staining:

-

Prepare a 0.1% Toluidine Blue solution in 30% ethanol.

-

Immerse slides in the Toluidine Blue solution for 2-3 minutes.

-

-

Dehydration and Mounting:

-

Quickly dehydrate through graded alcohols (95% and 100%).

-

Clear in xylene.

-

Mount with a resinous mounting medium.

-

Expected Results: Mast cell granules will stain a deep violet/red-purple (metachromasia), while the background will be stained blue.

The this compound Effect in Photography

The "this compound Effect" is a specific phenomenon in the sensitization of silver halide photographic emulsions. At very low concentrations, this compound GN increases the sensitivity of the emulsion to blue light. This is attributed to the trapping of photoelectrons by isolated dye molecules adsorbed on the silver halide crystal surface, which then combine with silver ions to form the latent image. At higher concentrations, the dye molecules form aggregates that trap electrons, leading to desensitization.

Figure 1: Experimental workflow for studying the this compound Effect.

Mechanism of Action and Signaling Pathways

This compound GN's primary mechanism of action is through electrostatic interactions and physical adsorption rather than complex signaling pathway modulation.

Staining Mechanism

As a cationic dye, this compound GN carries a positive charge. In biological tissues, it binds to anionic (negatively charged) components such as the phosphate groups of nucleic acids in the cell nucleus and the carboxyl groups of proteins in the cytoplasm and extracellular matrix. This electrostatic attraction results in the staining of these structures.

Figure 2: Simplified mechanism of this compound GN staining.

Electron Trapping in Photographic Emulsions (this compound Effect)

In the context of the this compound Effect, the dye molecule acts as an electron trap on the surface of the silver halide crystal.

Figure 3: Mechanism of the this compound Effect at low dye concentrations.

Conclusion

This compound GN is a historically and scientifically significant phenoxazinium dye. While its primary contemporary use is in histological staining, its role in the development of photographic technology highlights its unique photophysical properties. For researchers, understanding the chemical nature of this compound GN and its mechanisms of action is crucial for its effective application in microscopy and for exploring its potential in other areas of materials science and bio-imaging. Further research into its photophysical properties and potential applications as a photosensitizer could unveil new opportunities for this classic dye.

References

A Technical Guide to the Biological Applications of Phenoxazine Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of phenoxazine dyes, a versatile class of heterocyclic compounds with significant applications in biological research and medicine. From their foundational use as textile dyes to their current role as advanced anticancer agents, fluorescent probes, and photosensitizers, phenoxazine derivatives offer a unique scaffold for therapeutic and diagnostic development. Their planar tricyclic structure is key to their diverse functionalities, enabling interactions with a multitude of cellular targets. This document details their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the complex biological pathways they influence.

Core Biological Applications

Phenoxazine derivatives have garnered substantial interest due to their broad spectrum of biological activities. Their utility spans from acting as pharmacological agents to serving as sensitive probes for bio-imaging and diagnostics.[1][2][3]

Anticancer Agents

The planar nature of the phenoxazine ring allows it to intercalate with DNA, a primary mechanism for its anticancer effects.[4] This interaction can inhibit DNA-dependent RNA polymerase, thereby halting transcription.[5] A prominent example is Actinomycin D, a phenoxazine-containing antibiotic that has been used in chemotherapy for decades.[1][6] Beyond DNA intercalation, these dyes employ a multi-pronged attack on cancer cells.

Key Anticancer Mechanisms:

-

Induction of Apoptosis and Cell Cycle Arrest: Many phenoxazine derivatives, such as Phx-1 and Phx-3, have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and arresting the cell cycle, often in the G2/M or sub-G0/G1 phase.[4][7]

-

Stabilization of G-Quadruplexes: Certain derivatives are effective G-quadruplex (G4) stabilizing ligands.[8] G4 structures, found in telomeres and promoter regions of oncogenes, are promising targets for anticancer therapy. By stabilizing these structures, the dyes can disrupt telomere maintenance and inhibit the expression of cancer-promoting genes.[8]

-

Lysosomal Dysfunction: A newer area of investigation involves the targeting of lysosomes. Some benzo[a]phenoxazine compounds accumulate in the lysosomes of cancer cells, leading to lysosomal membrane permeabilization (LMP), an increase in intracellular pH, and the accumulation of reactive oxygen species (ROS), ultimately triggering apoptotic cell death.[9]

-

Topoisomerase Inhibition: The ability to interfere with topoisomerase enzymes, which are crucial for DNA replication and repair, is another mechanism by which these compounds exert their cytotoxic effects.[4]

Fluorescent Probes and Bioimaging

Phenoxazine dyes are highly fluorescent and photostable, making them excellent candidates for fluorescent probes.[1] Their spectral properties are often sensitive to the local environment, a characteristic known as solvatochromism, which can be exploited for sensing applications.[5]

-

Organelle Staining: Dyes like Nile Red and Nile Blue are classic examples used for staining intracellular lipid droplets and lysosomes, respectively.[1][5] By conjugating targeting groups to the phenoxazine core, researchers have developed a suite of probes for specific imaging of mitochondria, the endoplasmic reticulum, and the plasma membrane.[10]

-

Nucleic Acid and Protein Detection: The ability of the phenoxazine scaffold to bind nucleic acids has been applied to develop dyes for DNA detection in electrophoresed gels and for assays.[1][5] Environment-sensitive fluorophores have also been designed to act as fluorescent labels for amines, amino acids, and proteins.[1]

-

Ion and pH Sensing: Modifications to the phenoxazine structure have yielded chemosensors capable of detecting specific ions like Cd²⁺ and CN⁻.[11] Furthermore, their fluorescence intensity can be pH-dependent, allowing them to function as intracellular pH indicators.[12][13] This is often achieved by designing molecules where protonation at acidic pH suppresses photoinduced electron transfer (PET), "turning on" fluorescence.[13]

Photosensitizers in Photodynamic Therapy (PDT)

Photodynamic therapy (PDT) is a non-invasive cancer treatment that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that destroy tumor cells.[14][15] Phenoxazine and phenothiazine dyes are effective photosensitizers due to their ability to be activated by visible light and transition to a long-lived excited triplet state.[16][17]

Upon irradiation with light of a specific wavelength, the phenoxazine dye (the photosensitizer) absorbs a photon and moves from its ground state to an excited singlet state. It then undergoes intersystem crossing to a more stable, longer-lived triplet state. This triplet-state dye can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which is a primary mediator of cell death in PDT.[14]

Other Therapeutic Applications

The biological activity of phenoxazine derivatives extends beyond cancer therapy. Various analogues have demonstrated a wide range of pharmacological properties, including:

-

Antimalarial: Synthetic oxazine dyes like Brilliant Cresyl Blue and Gallocyanine have shown antimalarial properties.[1]

-

Antiviral: Derivatives such as Phx-1, Phx-2, and Phx-3 have been found to inhibit the replication of herpes simplex virus (HSV).[1]

-

Antibacterial and Antifungal: The phenoxazine nucleus is a scaffold for developing agents against various bacterial and fungal strains.[3][18]

Quantitative Data Summary

The efficacy and application of phenoxazine dyes are defined by their photophysical and biological properties. The following tables summarize key quantitative data for several representative compounds.

Table 1: Spectroscopic Properties of Common Phenoxazine Dyes

| Dye | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Reference |

| Oxazine 1 | Ethanol | ~645 | ~665 | 0.14 | [19] |

| Oxazine 170 | Ethanol | ~620 | ~640 | 0.58 | [19] |

| Nile Blue | Ethanol | ~635 | ~670 | 0.27 | [20] |

| Nile Red | Dodecane | 514 | 559-601 | - | [5] |

| Benzo[a]phenoxazinium (Compound A) | Ethanol | ~500 | - | - | [1] |

| Benzo[a]phenoxazinium (Compound A) | Water | ~640 | - | - | [1] |

Note: Spectroscopic properties are highly solvent-dependent. Data is presented for common solvents to allow for general comparison.

Table 2: Biological Activity of Selected Phenoxazine Derivatives

| Derivative | Cell Line | Assay Type | Endpoint | Value | Reference |

| Benzo[a]phenoxazine C9 | RKO (Colon Cancer) | Viability | IC₅₀ | 1.8 µM | [9] |

| Benzo[a]phenoxazine A36 | RKO (Colon Cancer) | Viability | IC₅₀ | 0.8 µM | [9] |

| Benzo[a]phenoxazine A42 | RKO (Colon Cancer) | Viability | IC₅₀ | 1.3 µM | [9] |

| Benzo[a]phenoxazine C9 | MCF7 (Breast Cancer) | Viability | IC₅₀ | 1.4 µM | [9] |

| Benzo[a]phenoxazine A36 | MCF7 (Breast Cancer) | Viability | IC₅₀ | 0.5 µM | [9] |

| Benzo[a]phenoxazine A42 | MCF7 (Breast Cancer) | Viability | IC₅₀ | 1.1 µM | [9] |

| Nucleoside Analogues | A549 (Lung Cancer) | Cytotoxicity | CC₅₀ | Nanomolar range | [8] |

| Nucleoside Analogues | HepG2 (Liver Cancer) | Cytotoxicity | CC₅₀ | Nanomolar range | [8] |

| Phx-3 | MT-1, HUT-102, MT-2 (Leukemia) | Viability | - | < 10 µg/ml | [7] |

Detailed Experimental Protocols

This section provides standardized methodologies for key experiments used to evaluate the biological applications of phenoxazine dyes.

Protocol 1: Determination of Cytotoxicity (IC₅₀) using MTT Assay

This protocol determines the concentration of a phenoxazine derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phenoxazine derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the phenoxazine derivative in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Analysis of Cell Cycle by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a phenoxazine derivative.[4]

Materials:

-

Treated and untreated cells (approx. 1-2 x 10⁶ cells per sample)

-

Phosphate-buffered saline (PBS), ice-cold

-

70% Ethanol, ice-cold

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Treat cells with the desired concentration of the phenoxazine derivative for a specified time (e.g., 24 hours). Harvest both treated and control cells by trypsinization.

-

Washing: Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[4]

-

Storage: Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[4]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with cold PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the FL2-A (PI fluorescence area) parameter to visualize the DNA content.

-

Data Analysis: Gate the cell population to exclude debris and doublets. Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Live-Cell Staining for Fluorescence Microscopy

This protocol provides a general method for staining live cells with a phenoxazine-based fluorescent probe for subsequent imaging.[21]

Materials:

-

Live cells cultured on glass-bottom dishes or chamber slides

-

Phenoxazine dye stock solution (1-10 mM in DMSO)

-

Serum-free cell culture medium (pre-warmed to 37°C)

-

Complete cell culture medium (pre-warmed to 37°C)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Preparation: Grow cells on a suitable imaging vessel to the desired confluence (typically 50-70%).

-

Prepare Staining Solution: Dilute the phenoxazine dye stock solution in pre-warmed serum-free medium to the final working concentration (typically 0.5-5 µM).[21] The optimal concentration should be determined empirically.

-

Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the pre-warmed staining solution to the cells.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator.[21] The optimal time may vary depending on the probe and cell type.

-

Wash (Optional but Recommended): For many probes, washing is necessary to reduce background fluorescence. Remove the staining solution and replace it with pre-warmed complete culture medium. Incubate for another 30 minutes to allow unbound dye to efflux.[21] For "wash-free" probes, this step can be omitted.[10]

-

Imaging: The stained cells are now ready for live-cell imaging. Maintain the cells at 37°C and 5% CO₂ during imaging using a stage-top incubator. Use the lowest possible laser power and exposure time to minimize phototoxicity.

References

- 1. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal and Biological Significance of Phenoxazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer effects of phenoxazine derivatives revealed by inhibition of cell growth and viability, disregulation of cell cycle, and apoptosis induction in HTLV-1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer activity of G4-targeting phenoxazine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. pure.uj.ac.za [pure.uj.ac.za]

- 16. Dye Sensitizers for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New Photosensitizers for Photodynamic Therapy [dash.harvard.edu]

- 18. Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Collection - Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes Emitting at 600â1000 nm - Analytical Chemistry - Figshare [acs.figshare.com]

- 20. researchgate.net [researchgate.net]

- 21. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

Capri Blue GN as a Redox Indicator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capri Blue GN is a synthetic cationic dye belonging to the phenoxazinium class.[1] While historically utilized as a biological stain for cellular components like nucleic acids and proteins, its molecular structure lends itself to applications as a redox indicator.[1][2] This guide provides a comprehensive technical overview of this compound GN's core properties as a redox indicator, its mechanism of action, and protocols for its application in redox titrations.

Core Principles of this compound GN as a Redox Indicator

This compound GN's function as a redox indicator is predicated on the reversible oxidation-reduction of its phenoxazinium core. The molecule undergoes a distinct color change at a specific electrode potential, signaling the endpoint of a redox titration.[3]

Mechanism of Action

The redox activity of this compound GN involves the gain and loss of electrons, leading to a change in its electronic conjugation and, consequently, its visible light absorption spectrum. The oxidized form of this compound GN is characterized by its vibrant blue color. Upon reduction, it is converted to its colorless "leuco" form.[4] This transformation is reversible, allowing the dye to act as an effective indicator in titrations where an oxidizing agent is titrated against a reducing agent, or vice versa.

The generalized redox reaction can be represented as:

This compound GN (Oxidized - Blue) + n e⁻ ⇌ Leuco this compound GN (Reduced - Colorless)

Physicochemical Properties

A summary of the key physicochemical properties of this compound GN is presented in the table below.

| Property | Value | Reference |

| Chemical Name | [7-(dimethylamino)phenoxazin-3-ylidene]-dimethylazanium | [2] |

| Molecular Formula | C₁₆H₁₈N₃O⁺ | [5] |

| Molecular Weight | 268.34 g/mol | [5] |

| Class | Phenoxazinium Cationic Dye | [1] |

| Appearance | Blue Solid | [6] |

| Oxidized Form Color | Blue | [6] |

| Reduced Form Color | Colorless (Leuco) | [4] |

Quantitative Data: Redox Potential

Experimental Protocols

Preparation of this compound GN Indicator Solution (0.1% w/v)

A standard protocol for the preparation of a redox indicator solution can be adapted for this compound GN.

Materials:

-

This compound GN powder

-

Ethanol (95% or absolute)

-

Distilled or deionized water

-

Volumetric flask (100 mL)

-

Analytical balance

Procedure:

-

Weigh out 0.1 g of this compound GN powder using an analytical balance.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of 95% ethanol to the flask.

-

Swirl the flask gently to dissolve the dye. A brief period of sonication may aid in dissolution.

-

Once the dye is completely dissolved, add distilled or deionized water to bring the final volume to 100 mL.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Store the indicator solution in a well-stoppered, light-resistant bottle.

General Protocol for Redox Titration (Cerimetry) using this compound GN

This protocol describes the use of this compound GN in a cerimetric titration, a common type of redox titration.[3]

Materials:

-

Standardized solution of Cerium(IV) sulfate (e.g., 0.1 N)

-

Analyte solution (a reducing agent, e.g., Iron(II) solution)

-

This compound GN indicator solution (0.1% w/v)

-

Sulfuric acid (dilute, e.g., 1 M)

-

Burette

-

Erlenmeyer flask

-

Pipette

Procedure:

-

Pipette a known volume of the analyte solution (e.g., 25 mL of Iron(II) solution) into an Erlenmeyer flask.

-

Acidify the analyte solution by adding a suitable volume of dilute sulfuric acid (e.g., 10 mL of 1 M H₂SO₄) to prevent the hydrolysis of the titrant.

-

Add 2-3 drops of the this compound GN indicator solution to the flask. The solution will be colorless in the presence of the reducing analyte.

-

Fill the burette with the standardized Cerium(IV) sulfate solution and record the initial volume.

-

Titrate the analyte solution with the Cerium(IV) sulfate solution, swirling the flask continuously.

-

As the endpoint is approached, the titrant should be added dropwise.

-

The endpoint is reached when the solution undergoes a sharp and permanent color change from colorless to blue, indicating that all the analyte has been oxidized and the excess Cerium(IV) sulfate has oxidized the this compound GN indicator.

-

Record the final volume of the titrant used.

-

Repeat the titration at least two more times to ensure concordant results.

-

Calculate the concentration of the analyte using the stoichiometry of the redox reaction.

Visualizations

Redox State Transition of this compound GN

Caption: Reversible redox reaction of this compound GN.

Experimental Workflow for a Redox Titration

Caption: Workflow for a typical redox titration using this compound GN.

Applications in Research and Drug Development

While specific applications of this compound GN as a redox indicator in drug development are not extensively documented, redox-sensitive dyes, in general, are valuable tools in this field. They can be employed in various assays to:

-

Quantify the concentration of redox-active pharmaceutical ingredients: Many drugs are susceptible to oxidation or reduction, and redox titrations can be used for their quantitative analysis and stability studies.

-

Study enzyme kinetics: For enzymes that catalyze redox reactions, indicators can be used to monitor the progress of the reaction spectrophotometrically.

-

Assess antioxidant capacity: The ability of a compound to reduce a colored redox indicator can be used to quantify its antioxidant potential.

The properties of this compound GN suggest its potential utility in these areas, particularly in assays where a clear visual endpoint is desired. Further research is needed to explore its specific applications in pharmaceutical analysis and drug discovery workflows.

Conclusion

This compound GN, a phenoxazinium-based dye, serves as a viable redox indicator, exhibiting a distinct and reversible color change from blue in its oxidized state to colorless in its reduced leuco form. While precise redox potential data requires consultation of historical literature, its general properties make it suitable for use in various redox titrations, such as cerimetry. The provided protocols offer a foundation for its practical application in the laboratory. For researchers in drug development and other scientific fields, this compound GN presents a potential tool for the quantitative analysis of redox-active compounds and for the development of novel analytical assays.

References

- 1. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 2. Buy Capriblue GN | 52886-80-3 [smolecule.com]

- 3. Cerimetry - Wikipedia [en.wikipedia.org]

- 4. Leuco dye - Wikipedia [en.wikipedia.org]

- 5. capriblue GN | C16H18N3O+ | CID 162133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 59/42360 - RAL 5019 this compound [tiger-coatings.com]

- 7. wellcomecollection.org [wellcomecollection.org]

Understanding the Bluish Translucence in Emulsions: A Technical Guide to the Tyndall Effect

Disclaimer: The term "Capri Blue effect" is not a recognized scientific term in the field of emulsion science. It is likely a descriptive term for the bluish and translucent appearance that can be observed in certain emulsions, particularly nanoemulsions. This phenomenon is scientifically known as the Tyndall effect . This technical guide will provide an in-depth exploration of the Tyndall effect in emulsions, its underlying principles, formulation strategies to achieve it, and methods for characterization, tailored for researchers, scientists, and drug development professionals.

Introduction to the Tyndall Effect in Emulsions

Emulsions are dispersions of two or more immiscible liquids, typically oil and water, stabilized by an emulsifying agent. Their appearance can range from milky-white to translucent or bluish.[1][2] A milky-white appearance is characteristic of conventional emulsions with large droplet sizes (>1 µm), which scatter all wavelengths of visible light equally.[3][4] However, when the droplet size of the dispersed phase is reduced to the sub-micron level (typically in the range of 40-900 nm), the emulsion can exhibit a bluish hue when viewed against a dark background with light passing through it.[5] This phenomenon is known as the Tyndall effect.

The Tyndall effect is the scattering of light by particles in a colloid or a very fine suspension.[5][6] It is analogous to Rayleigh scattering, where the intensity of the scattered light is inversely proportional to the fourth power of the wavelength.[5] This means that shorter wavelengths of light (blue and violet) are scattered much more intensely than longer wavelengths (red and yellow).[1][5] Consequently, a dilute emulsion with sufficiently small droplets will scatter blue light more strongly, leading to its characteristic bluish appearance.[1] This optical property is a hallmark of nanoemulsions and is a key indicator of small droplet size.[7][8]

Core Principles and Mechanisms

The appearance of an emulsion is directly correlated with its particle size distribution. As the particle size decreases, the interaction of the emulsion droplets with light changes, leading to different visual characteristics.

Achieving and maintaining the small droplet size required for the Tyndall effect necessitates overcoming the inherent thermodynamic instability of emulsions. Several mechanisms can lead to the breakdown of nanoemulsions:

-

Ostwald Ripening: This is a major destabilization mechanism in nanoemulsions.[9][10] It involves the diffusion of smaller droplets into larger ones due to differences in solubility, leading to an overall increase in the average droplet size over time.[11][12]

-

Flocculation: Droplets aggregate into clusters without losing their individual identities.[1] This can be a precursor to coalescence.

-

Coalescence: Droplets merge to form larger droplets, which is an irreversible process that leads to phase separation.[1][12]

-

Creaming/Sedimentation: This is the migration of droplets under the influence of gravity, leading to the formation of a concentrated layer. Due to their small size, nanoemulsions are generally more resistant to this process.[10]

Stabilization is typically achieved through the use of surfactants, which reduce interfacial tension and create a protective barrier around the droplets.[10] Non-ionic surfactants like Tweens and Spans are commonly used.[9]

Quantitative Data

The key to achieving a bluish appearance in emulsions is controlling the particle size and ensuring a narrow size distribution. The following tables summarize typical quantitative parameters for nanoemulsions exhibiting the Tyndall effect.

Table 1: Particle Size and Corresponding Emulsion Appearance

| Mean Particle Diameter (nm) | Appearance | Primary Light Interaction |

| > 1000 | Opaque, milky-white | Mie scattering, all wavelengths scattered |

| 100 - 1000 | Blue-white | Mie & Tyndall scattering |

| 50 - 100 | Grayish to bluish, semi-transparent | Tyndall scattering dominates |

| < 50 | Transparent | Minimal scattering, light passes through |

Data compiled from multiple sources.[1][3]

Table 2: Typical Physicochemical Properties of Bluish Nanoemulsions for Drug Delivery

| Parameter | Typical Value | Significance |

| Mean Droplet Size | 20 - 200 nm | Critical for Tyndall effect and bioavailability.[2] |

| Polydispersity Index (PDI) | < 0.25 | Indicates a narrow, uniform particle size distribution, crucial for stability.[8] |

| Zeta Potential | > |30 mV| | Indicates high electrostatic repulsion between droplets, enhancing stability.[1] |

| Surfactant Concentration | 1.5% - 10% (w/w) | Sufficient concentration is needed to cover the droplet surface and prevent coalescence.[8] |

| Oil Phase Fraction | Up to 0.05 for high stability against Ostwald ripening.[11] | Higher fractions can increase the likelihood of instability. |

Experimental Protocols

The preparation of nanoemulsions with droplet sizes that exhibit the Tyndall effect can be achieved through high-energy or low-energy methods.

This method utilizes mechanical force to break down coarse emulsions into nano-sized droplets.[13]

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion with a mean droplet size of approximately 100 nm.

Materials:

-

Oil Phase: Medium-chain triglycerides (e.g., Caprylic/Capric Triglyceride)

-

Aqueous Phase: Deionized water

-

Surfactant: Polysorbate 80 (Tween 80)

-

Co-surfactant (optional): Sorbitan monooleate (Span 80)

Protocol:

-

Preparation of Phases:

-

Prepare the oil phase by dissolving any oil-soluble active ingredients in the medium-chain triglycerides.

-

Prepare the aqueous phase by dissolving Polysorbate 80 in deionized water. Heat both phases to 50-55°C.[14]

-

-

Formation of Pre-emulsion:

-

Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 16,000 rpm for 5 minutes) using a high-shear mixer (e.g., Ultra-Turrax).[14] This will form a coarse pre-emulsion.

-

-

High-Pressure Homogenization:

-

Pass the pre-emulsion through a high-pressure homogenizer at a pressure of 10,000 psi.[14]

-

Recirculate the emulsion through the homogenizer for 5-10 cycles to achieve a uniform and small droplet size.

-

Cool the resulting nanoemulsion to room temperature.

-

-

Characterization:

This method relies on the spontaneous formation of an emulsion when the composition of the system is altered, causing a phase inversion.[13]

Objective: To prepare a stable O/W nanoemulsion using the PIC method.

Materials:

-

Oil Phase: e.g., Vitamin E acetate

-

Aqueous Phase: Deionized water

-

Surfactant System: A non-ionic surfactant with a temperature-dependent solubility, such as a polyoxyethylene ether.

Protocol:

-

Mixture Preparation:

-

Prepare a mixture of the oil phase and the surfactant system at room temperature.

-

-

Titration and Phase Inversion:

-

Slowly add the aqueous phase to the oil/surfactant mixture with gentle, continuous stirring.

-

As water is added, the system will transition from a W/O emulsion to a bicontinuous microemulsion, and finally to an O/W nanoemulsion. This phase inversion results in the formation of very small oil droplets.

-

-

Characterization:

-

As with the high-energy method, characterize the resulting nanoemulsion for droplet size, PDI, and zeta potential using DLS.

-

Confirm the Tyndall effect through visual inspection.

-

Conclusion

While the term "this compound effect" is not scientifically established, the phenomenon of a bluish appearance in emulsions is a well-documented optical property known as the Tyndall effect. This effect is a key characteristic of nanoemulsions and serves as a qualitative indicator of a small droplet size, typically below 100 nm. For researchers and professionals in drug development, understanding and controlling the factors that lead to the Tyndall effect is crucial for formulating stable, effective, and aesthetically pleasing nanoemulsion-based delivery systems. The choice of emulsification method, the composition of the formulation (especially the surfactant system), and the processing parameters all play a critical role in achieving the desired droplet size and, consequently, the bluish, translucent appearance indicative of a nanoemulsion.

References

- 1. Emulsion - Wikipedia [en.wikipedia.org]

- 2. Nanoemulsion: an advanced mode of drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Engineering Knowledge Base: Search Results. [cheresources.com]

- 4. youtube.com [youtube.com]

- 5. Tyndall effect - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Production and Characterization of Cosmetic Nanoemulsions Containing Opuntia ficus-indica (L.) Mill Extract as Moisturizing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nanoemulsions stabilized by non-ionic surfactants: stability and degradation mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Nanoemulsions stabilized by non-ionic surfactants: stability and degradation mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. On the growth mechanisms of nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nanoemulsion preparation [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. omicsonline.org [omicsonline.org]

An In-depth Technical Guide to the Solubility and Stability of Capri Blue GN

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Capri Blue GN (CAS No. 52886-80-3), a cationic phenoxazine dye. The information compiled herein is intended to support research, development, and quality control activities involving this compound. This compound GN is utilized in various applications, including as a biological stain in histology for visualizing cellular structures and in the textile industry.[1]

Chemical and Physical Properties

This compound GN, systematically named [7-(dimethylamino)phenoxazin-3-ylidene]-dimethylazanium, has a molecular formula of C₁₆H₁₈N₃O⁺ and a molecular weight of 268.33 g/mol .[1] Its cationic nature, arising from the delocalized positive charge within the conjugated phenoxazinium framework, significantly influences its solubility and interactions with various substrates.[1]

Solubility Profile

The solubility of this compound GN is dictated by its cationic and aromatic structure, rendering it more soluble in polar solvents.[1] Quantitative data is available for some common solvents, while qualitative information exists for others.

Table 1: Solubility of this compound GN in Various Solvents

| Solvent | Solubility | Temperature (°C) | pH | Notes |

| Water | 12.3 g/L | 25 | 6-7 | [1] |

| Ethanol | 45 g/L | 25 | Not Specified | [1] |

| Organic Solvents | Soluble | Not Specified | Not Specified | General qualitative assessment.[2] |

Stability Profile

The stability of this compound GN is influenced by several environmental factors, including temperature and light exposure. Understanding these characteristics is crucial for its proper storage, handling, and application.

Table 2: Stability of this compound GN under Different Conditions

| Condition | Parameter | Value | Notes |

| Thermal Stability | Decomposition Temperature | 210°C | In a nitrogen atmosphere.[1] |

| Photostability | Half-life (t₁/₂) | 48 hours | In aqueous solution under visible light.[1] |

| pH Stability | General | Stable in acidic to neutral pH. | Used for staining at pH 4.[3] Susceptible to degradation in highly alkaline conditions, similar to other thiazine dyes.[4] |

Experimental Protocols

Protocol for Determination of Solubility

This protocol describes a method for determining the solubility of a dye like this compound GN in a given solvent using the saturation shake-flask method followed by UV-Vis spectrophotometric quantification.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound GN powder to a known volume of the solvent in a sealed, amber glass flask.

-

Agitate the mixture at a constant temperature (e.g., 25°C) using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a fine-particle filter (e.g., 0.45 µm) to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound GN of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions and the filtered supernatant at the wavelength of maximum absorbance (λmax) for this compound GN using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the saturated solution from the calibration curve.

-

Calculate the solubility in g/L or mol/L.

-

Protocol for Assessment of Stability

1. Thermostability Assessment:

-

Prepare a solution of this compound GN of known concentration in a relevant solvent.

-

Divide the solution into several amber glass vials.

-

Expose the vials to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven for a set period.

-

Include a control sample stored at a standard temperature (e.g., 4°C or room temperature) in the dark.

-

At specified time intervals, withdraw samples from each temperature condition.

-

Analyze the samples using a stability-indicating method, such as UV-Vis spectrophotometry or HPLC, to quantify the remaining concentration of this compound GN.

-

Plot the concentration of this compound GN as a function of time for each temperature to determine the degradation kinetics.

2. Photostability Assessment:

-

Prepare a solution of this compound GN of known concentration in a relevant solvent.

-

Place the solution in a photostability chamber equipped with a light source that complies with ICH guideline Q1B (e.g., a xenon lamp).[5]

-

Expose the sample to a controlled light intensity for a specified duration.

-

Wrap a control sample in aluminum foil to protect it from light and place it in the same chamber to experience the same temperature conditions.

-

At defined time points, take aliquots of the exposed and control solutions.

-

Analyze the samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) to measure the concentration of the dye.

-

Calculate the percentage of degradation due to light exposure by comparing the concentration of the exposed sample to the control.

Diagrams and Workflows

Histological Staining Workflow with this compound GN

This compound GN is employed as a biological stain in histology.[1] The following diagram illustrates a general workflow for its application in tissue staining.

Caption: General workflow for histological staining using this compound GN.

Factors Influencing Dye Stability

The stability of a dye like this compound GN is not intrinsic but is influenced by a variety of external factors. This diagram illustrates the key relationships.

Caption: Key factors influencing the stability of this compound GN.

Plausible Degradation Pathway for Phenoxazine Dyes

While a specific degradation pathway for this compound GN is not well-documented, studies on related phenoxazine dyes suggest potential mechanisms, particularly through photodegradation. Phenoxazine compounds are known to be photosensitive, especially in halogenated solvents.[3] The degradation can proceed via a radical mechanism.

References

- 1. Buy Capriblue GN | 52886-80-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]

- 4. researchgate.net [researchgate.net]

- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

The Photophysical Profile of Capri Blue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capri Blue is a synthetic cationic dye belonging to the phenoxazine class. Dyes of this structural family are recognized for their diverse applications, ranging from biological staining to potential therapeutic agents.[1] A comprehensive understanding of the photophysical properties of this compound is paramount for its effective utilization in research and development, particularly in fields such as cellular imaging, biosensing, and targeted drug delivery. This technical guide provides a detailed overview of the core photophysical characteristics of this compound, methodologies for their determination, and a discussion of its potential applications in the pharmaceutical sciences.

Core Photophysical Properties

The interaction of this compound with light is characterized by several key parameters that dictate its suitability for various applications. These properties are summarized in the table below.

| Photophysical Parameter | Value |

| Absorption Maximum (λₘₐₓ) | 650–660 nm |

| Molar Extinction Coefficient (ε) | 22,600–51,800 M⁻¹cm⁻¹ |

| Emission Maximum (λₑₘ) | ~680 nm |

| Fluorescence Quantum Yield (Φ) | 0.025–0.116 (weak) |

| Fluorescence Lifetime (τ) | Data not readily available in the searched literature. |

Table 1: Summary of the core photophysical properties of this compound dye.

The absorption spectrum of this compound is characterized by a strong peak in the red region of the visible spectrum, indicating its vibrant blue color. The high molar extinction coefficient signifies a high probability of light absorption at its λₘₐₓ. The fluorescence emission is observed at a longer wavelength (~680 nm), a phenomenon known as the Stokes shift. However, the fluorescence quantum yield is reported to be low, suggesting that non-radiative decay processes are significant pathways for the de-excitation of the excited state.

Experimental Protocols

The determination of the photophysical parameters of this compound involves standardized spectroscopic techniques. Below are detailed methodologies for key experiments.

Absorption Spectroscopy

Objective: To determine the absorption maximum (λₘₐₓ) and molar extinction coefficient (ε) of this compound.

Methodology:

-

Preparation of Stock Solution: A stock solution of this compound of a known concentration (e.g., 1 mM) is prepared in a suitable solvent (e.g., ethanol or methanol).

-

Serial Dilutions: A series of dilutions are prepared from the stock solution to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: A UV-Vis spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.

-

Measurement: The absorbance of each diluted solution is measured over a spectral range that includes the visible region (e.g., 400-800 nm).

-

Data Analysis:

-

The wavelength at which the highest absorbance is recorded is the λₘₐₓ.

-

The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λₘₐₓ, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.

-

Fluorescence Spectroscopy

Objective: To determine the emission maximum (λₑₘ) of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound (absorbance at the excitation wavelength < 0.1 to minimize inner filter effects) is prepared in a fluorescence-grade solvent.

-

Spectrofluorometer Setup: The spectrofluorometer is configured with an excitation wavelength set at or near the λₘₐₓ of the dye.

-

Measurement: The fluorescence emission spectrum is recorded over a wavelength range longer than the excitation wavelength (e.g., 650-850 nm).

-

Data Analysis: The wavelength corresponding to the peak of the emission spectrum is the λₑₘ.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ) of this compound relative to a standard.

Methodology:

-